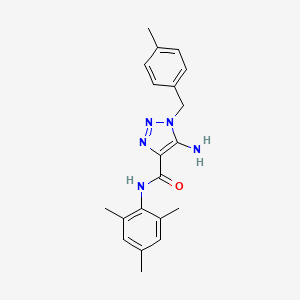
5-amino-N-mesityl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-mesityl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (5-AMT) is a synthetic compound that has recently gained attention due to its potential applications in scientific research. 5-AMT is a heterocyclic compound composed of an amine and a carboxamide group connected to a 1,2,3-triazole ring. It has been found to possess a variety of biochemical and physiological effects and is currently being explored for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Peptidomimetics and Biological Compounds : The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a related compound, is significant for creating collections of peptidomimetics or biologically active compounds based on the triazole scaffold. A protocol involving ruthenium-catalyzed cycloaddition is used for its preparation, which is crucial for producing triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).
Antimicrobial Properties : Synthesis of novel 1,2,4-triazole derivatives, including compounds similar to the specified triazole, demonstrates antimicrobial activities against various bacterial and fungal strains. This research highlights the potential use of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Anticonvulsant Activity : Research into 4-aminobenzamides, structurally related to the specified compound, shows anticonvulsant effects in mice. This suggests potential applications of similar compounds in treating seizures (Clark et al., 1984).
Use in Solid-Phase Synthesis of Peptides : The compound is potentially useful in the solid-phase synthesis of C-terminal peptide amides. This application is crucial for the efficient synthesis of peptides with high yields and purities, highlighting its significance in peptide chemistry (Albericio & Bárány, 2009).
Catalytic Applications and Material Science : 1H-1,2,3-triazol-5-ylidenes, closely related to the specified compound, are used in catalysis and material science. They are beneficial in various chemical transformations and the preparation of luminescent iron(III) complexes, indicating their diverse applications (Guisado‐Barrios et al., 2018).
Synthesis of Antimicrobial Agents : The synthesis of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, structurally related to the specified compound, reveals moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).
Potential Use in Ruthenium(II) Complexes for C-N Bond Formation : Ruthenium(II) complexes involving heteroditopic N-heterocyclic carbene ligands, related to the specified compound, demonstrate efficiency in C-N bond formation. This highlights their potential in catalysis under solvent-free conditions (Donthireddy et al., 2020).
Cytotoxicity and Potential Anticancer Applications : Research into 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which are structurally similar to the specified compound, shows cytotoxic activity against Ehrlich Ascites Carcinoma cells, indicating potential applications in cancer treatment (Hassan et al., 2014).
Potential Antimicrobial Agents : Novel 1H-1,2,3-triazole-4-carboxamides, similar to the specified compound, demonstrate antimicrobial activities against primary pathogens, suggesting their use as antimicrobial agents (Pokhodylo et al., 2021).
Applications in Selective Serotonin Receptor Antagonism : Indazole and benzimidazolone derivatives, related to the specified compound, exhibit potent and selective antagonism at the 5-HT4 receptor, indicating potential therapeutic applications in neurotransmitter modulation (Schaus et al., 1998).
Propiedades
IUPAC Name |
5-amino-1-[(4-methylphenyl)methyl]-N-(2,4,6-trimethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-12-5-7-16(8-6-12)11-25-19(21)18(23-24-25)20(26)22-17-14(3)9-13(2)10-15(17)4/h5-10H,11,21H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZHFNIKEBQLDGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3C)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-mesityl-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

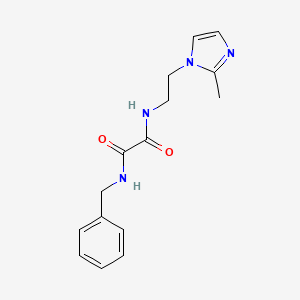
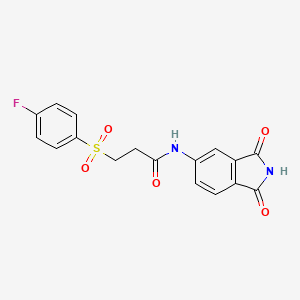
![[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2709492.png)
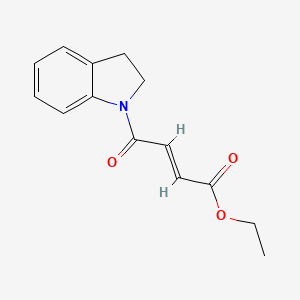
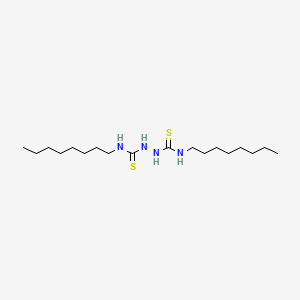
![1-(indolin-1-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2709496.png)
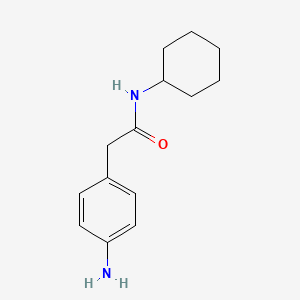
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea](/img/structure/B2709501.png)
![N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2709502.png)
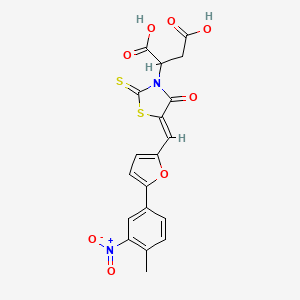
![3-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2709504.png)
![6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2709506.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2709508.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide](/img/structure/B2709510.png)